molecular formula C15H15N3O3 B2854044 2-(benzylamino)-N-(2-nitrophenyl)acetamide CAS No. 306730-65-4

2-(benzylamino)-N-(2-nitrophenyl)acetamide

Cat. No. B2854044
CAS RN: 306730-65-4
M. Wt: 285.303
InChI Key: CYHYTXFFFZUJHI-UHFFFAOYSA-N
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Description

The compound “2-(benzylamino)-N-(2-nitrophenyl)acetamide” is a complex organic molecule. It likely contains a benzylamino group, a nitrophenyl group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as Friedländer condensation or reactions involving nitrobenzyl alcohols .


Chemical Reactions Analysis

Similar compounds, such as 2-nitrobenzyl alcohols, have been studied for their photochemical reactions. These reactions often involve the formation of nitroso compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. Similar compounds often have properties like being soluble in organic solvents .

Scientific Research Applications

Non-linear Optical Properties

The compound N-(2-cyclooctylamino-4-nitrophenyl)acetamide, which shares structural similarities with 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has been studied for its potential in non-linear optical (NLO) applications. The crystal and molecular structure of this compound, featuring a substituted benzene derivative, forms part of a broader investigation into materials with NLO properties (González-Platas et al., 1997).

Bioactive Nitrosylated and Nitrated Derivatives

Research on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which are structurally related to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, shows that these compounds can undergo biotransformation leading to glucoside derivatives. Such derivatives have implications in detoxification and gene expression alteration in various organisms, including plants and microorganisms (Girel et al., 2022).

Antibacterial Activity

A study focusing on N-substituted phenyl acetamide benzimidazole derivatives, closely related to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has demonstrated significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This suggests potential applications of similar compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

Synthesis of New Monomers

N-(4,5-Dichloro-2-nitrophenyl)acetamide, which is structurally similar to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has been used in the synthesis of new AB-type monomers for polybenzimidazoles. This indicates the potential utility of such compounds in the development of new polymeric materials (Begunov & Valyaeva, 2015).

Anthelmintic Agents

Novel 2-phenyl benzimidazole-1-acetamide derivatives, structurally related to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, have been synthesized and evaluated for their potential as anthelmintic agents. This research opens up possibilities for using similar compounds in the development of new treatments for parasitic worm infections (Sawant & Kawade, 2011).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some nitrophenyl compounds have been studied for their inhibitory effects on certain enzymes .

Future Directions

Research into similar compounds is ongoing, with studies investigating their synthesis, properties, and potential applications. Future research could provide more information on this specific compound .

properties

IUPAC Name

2-(benzylamino)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHYTXFFFZUJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(2-nitrophenyl)acetamide

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